Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate
Overview
Description
Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate is a complex organic compound with the molecular formula C14H14N2O4S2 and a molecular weight of 338.40 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate involves multiple steps. One common synthetic route includes the reaction of 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole with ethyl 4-aminobenzoate under specific conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction
Chemical Reactions Analysis
Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes . The compound’s ability to form hydrogen bonds and interact with other molecules makes it a versatile tool in research .
Comparison with Similar Compounds
Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate can be compared to other thiazole-containing compounds:
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Imidazole derivatives: Similar in structure, imidazole derivatives also show significant biological activities and are used in various therapeutic applications.
1,3,4-Thiadiazole derivatives: These compounds are known for their antimicrobial and anticancer properties.
This compound stands out due to its unique combination of functional groups and its specific applications in research.
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-2-20-13(19)8-3-5-9(6-4-8)15-11(17)7-10-12(18)16-14(21)22-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H,16,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNZKOKZNIECCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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